![molecular formula C16H10N2 B4256976 3-isoquinolin-5-ylbenzonitrile](/img/structure/B4256976.png)
3-isoquinolin-5-ylbenzonitrile
Overview
Description
3-isoquinolin-5-ylbenzonitrile (IQB) is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry due to its potential pharmacological properties. IQB has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Scientific Research Applications
3-isoquinolin-5-ylbenzonitrile has been extensively studied in the field of medicinal chemistry due to its potential pharmacological properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant effects. 3-isoquinolin-5-ylbenzonitrile has also been found to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Additionally, 3-isoquinolin-5-ylbenzonitrile has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mechanism of Action
The mechanism of action of 3-isoquinolin-5-ylbenzonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-isoquinolin-5-ylbenzonitrile has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 3-isoquinolin-5-ylbenzonitrile has also been found to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-isoquinolin-5-ylbenzonitrile has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. 3-isoquinolin-5-ylbenzonitrile has also been found to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. Additionally, 3-isoquinolin-5-ylbenzonitrile has been found to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 3-isoquinolin-5-ylbenzonitrile in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various biological processes. Additionally, 3-isoquinolin-5-ylbenzonitrile is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of using 3-isoquinolin-5-ylbenzonitrile in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 3-isoquinolin-5-ylbenzonitrile. One area of research is the development of 3-isoquinolin-5-ylbenzonitrile-based fluorescent probes for the detection of metal ions in biological systems. Another area of research is the investigation of 3-isoquinolin-5-ylbenzonitrile’s potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-isoquinolin-5-ylbenzonitrile and its potential toxicity.
properties
IUPAC Name |
3-isoquinolin-5-ylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c17-10-12-3-1-4-13(9-12)15-6-2-5-14-11-18-8-7-16(14)15/h1-9,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXDIWMFYWFPAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC3=C2C=CN=C3)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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